Choline hydroxide

Description

Properties

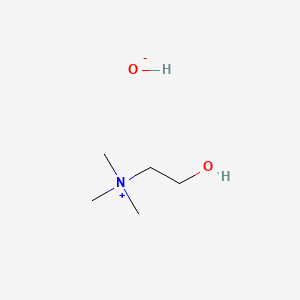

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZQNNOULOCVDM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047467 | |

| Record name | Choline hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 45% aqueous solution: Brown viscous liquid; [Acros Organics MSDS] | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-41-1 | |

| Record name | Choline, hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sincaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7THJ3EG9SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

choline hydroxide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline hydroxide, a quaternary ammonium salt, is a strong organic base with a diverse range of applications, from industrial catalysis to its role as a key intermediate in the synthesis of pharmaceuticals and nutraceuticals. Its bifunctional nature, possessing both a quaternary ammonium group and a hydroxyl group, imparts unique chemical properties, including high basicity, hygroscopicity, and utility as a phase-transfer catalyst. This document provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, intended for a technical audience in research and development.

Chemical Structure and Identification

This compound consists of a choline cation, [(CH₃)₃NCH₂CH₂OH]⁺, and a hydroxide anion, OH⁻. The cation features a central nitrogen atom bonded to three methyl groups and a 2-hydroxyethyl group, classifying it as a quaternary ammonium compound. This permanent positive charge on the nitrogen atom is balanced by the hydroxide anion, making the compound a strong base.

-

IUPAC Name : 2-hydroxy-N,N,N-trimethylethanaminium hydroxide[1]

-

Other Names : Choline base, (2-Hydroxyethyl)trimethylammonium hydroxide[2][3]

-

Chemical Formula : C₅H₁₅NO₂[4]

Physicochemical Properties

This compound is typically encountered as a viscous, colorless to light yellow aqueous solution, though it can exist as a white granular powder.[2][3] It is known for being hygroscopic and has a faint odor resembling trimethylamine.[2][3]

| Property | Value | Reference(s) |

| Molar Mass | 121.18 g/mol | [1][2] |

| Appearance | Viscous colorless liquid or white granular powder | [2] |

| Density | ~1.073 g/cm³ (46% aqueous solution at 25 °C) | [2][5] |

| pKa | 13.9 (at 25 °C) | [3][4] |

| Refractive Index (nD) | ~1.4304 (at 20 °C) | [4][5] |

| Solubility | ||

| Water | Very soluble / Miscible | [2][3] |

| Ethanol | Soluble | [2][5] |

| Methanol | Highly soluble | [3] |

| Diethyl Ether | Insoluble | [2][5] |

| Chloroform | Insoluble | [2][5] |

| Toluene | Insoluble (for 48-50% aqueous solution) | [2] |

| Stability | Aqueous solutions are stable; slowly decomposes to ethylene glycol, polyethylene glycols, and trimethylamine. | [2] |

Experimental Protocols

Synthesis of this compound

A common and atom-efficient industrial method for synthesizing this compound is the direct reaction of trimethylamine (TMA), ethylene oxide (EO), and water.

Objective: To synthesize an aqueous solution of this compound.

Materials:

-

Trimethylamine (TMA), aqueous solution (e.g., 25%)

-

Ethylene oxide (EO), liquid

-

Deionized water

-

Reaction vessel with temperature control, stirring, and inlets for reactants.

Procedure:

-

Charge the reaction vessel with a 25% aqueous solution of trimethylamine.

-

Cool the reaction vessel to maintain a temperature below 30°C.

-

Slowly add liquid ethylene oxide to the stirred TMA solution. The molar ratio of TMA to EO should be controlled to ensure complete conversion of the ethylene oxide.

-

Continue stirring the mixture until the reaction is substantially complete, while maintaining the temperature below 30°C to minimize the formation of by-products.

-

Once the reaction is complete, any unreacted trimethylamine can be removed under vacuum at a slightly elevated temperature (e.g., 45-55°C).

-

The resulting product is a concentrated aqueous solution of this compound (typically 40-45%).

Spectroscopic Characterization

Objective: To confirm the chemical structure of the choline cation.

Methodology:

-

Sample Preparation: Prepare the NMR sample by dissolving a small amount of this compound (or its aqueous solution) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio. Transfer the solution into a 5 mm NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for the choline cation are:

-

A singlet at approximately 3.1-3.2 ppm, corresponding to the nine protons of the three methyl groups (-N(CH₃)₃).

-

A triplet at approximately 3.4-3.5 ppm, corresponding to the two protons of the methylene group adjacent to the nitrogen atom (-NCH₂-).

-

A triplet at approximately 3.9-4.0 ppm, corresponding to the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).

-

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals for the choline cation are:

-

A signal around 54.2 ppm for the three equivalent methyl carbons.

-

A signal around 56.0 ppm for the carbon of the methylene group attached to the hydroxyl group.

-

A signal around 67.5 ppm for the carbon of the methylene group attached to the nitrogen atom.

-

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid or viscous samples. Place a small drop of the this compound solution directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Spectral Interpretation: Key characteristic absorption bands include:

-

A broad, strong band between 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration from the hydroxyl group and water.

-

Bands in the 2800-3000 cm⁻¹ region, corresponding to C-H stretching of the methyl and methylene groups.

-

A band around 1480 cm⁻¹ due to C-H bending vibrations.

-

A strong band around 1080 cm⁻¹, attributed to C-O stretching.

-

A band around 955 cm⁻¹, corresponding to C-N stretching of the quaternary ammonium group.

-

Reactivity and Applications

This compound is a strong organic base, with a pKa of 13.9.[3][4] This high basicity makes it a versatile reagent and catalyst in organic synthesis. It is incompatible with strong acids and strong oxidizing agents, with which it can react violently.[6][7]

Its primary applications stem from its basic and catalytic properties:

-

Catalyst: It serves as an efficient, eco-friendly, and recyclable catalyst for various organic reactions, such as aldol condensations and the synthesis of chromene derivatives.[2]

-

pH Regulating Agent: Used in industrial formulations to control and adjust pH.[2]

-

Electronics Industry: Employed as an ingredient in cleaning and developer formulations for electronics and printed circuit boards.[3][4]

-

Intermediate: Acts as a precursor for the synthesis of other choline salts used in nutraceuticals and as a precursor to the neurotransmitter acetylcholine for biochemical research.[3][4]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[6][8][9] Inhalation may lead to chemical burns in the respiratory tract.[3][8] Proper personal protective equipment (PPE) is mandatory when handling this chemical.

| Hazard Type | Description and Precautions | Reference(s) |

| Skin/Eye Contact | Causes severe burns. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse immediately and thoroughly with water and seek medical attention. | [6][8][9] |

| Inhalation | Can cause corrosive injuries to the respiratory system. Use in a well-ventilated area or with appropriate respiratory protection. | [2][3] |

| Ingestion | Causes gastrointestinal tract burns. Do not induce vomiting. Seek immediate medical aid. | [8] |

| Storage | Store in a cool, dry, well-ventilated place (recommended 2–8 °C). Keep container tightly closed. Store in a corrosives area. | [3][6][7] |

| Incompatibilities | Reacts violently with strong oxidizing agents and strong acids. | [6][7] |

References

- 1. US9527799B2 - Process for this compound - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. US20160068476A1 - Process for this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. US20160068476A1 - Process for this compound - Google Patents [patents.google.com]

- 8. CN104066711B - Process for the production of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

synthesis of choline hydroxide from choline chloride

An In-depth Technical Guide to the Synthesis of Choline Hydroxide from Choline Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a quaternary ammonium compound, is a strong organic base with a growing number of applications in various fields, including as a catalyst in organic synthesis, a pH regulating agent, and in the manufacturing of electronics.[1] Its synthesis from the readily available and inexpensive precursor, choline chloride, is a topic of significant interest. This technical guide provides an in-depth overview of the primary methods for this conversion, focusing on experimental protocols, quantitative data, and comparative analysis of the available synthesis routes. The three main methods covered are ion exchange chromatography, electrolysis, and precipitation.

Synthesis via Anion Exchange Chromatography

This method relies on the principle of exchanging the chloride anion of choline chloride with a hydroxide anion using a strongly basic anion exchange resin.[2] The choline chloride solution is passed through a column packed with the resin in its hydroxide form.

Experimental Protocol

-

Resin Preparation: A strongly basic anion exchange resin (e.g., Dowex 1, Amberlite IRA-400 series) is packed into a chromatography column.[2] The resin is then converted to the hydroxide form by washing it thoroughly with a solution of a strong base, such as 1-2 M sodium hydroxide, followed by rinsing with deionized water until the eluent is neutral.

-

Sample Loading: An aqueous solution of choline chloride (typically in a dilute concentration to ensure quantitative conversion) is prepared.[2] This solution is then passed through the prepared resin column at a controlled flow rate.

-

Elution: As the solution passes through the resin, the chloride ions are exchanged for hydroxide ions, which are bound to the resin. The eluent collected is an aqueous solution of this compound.

-

Monitoring and Collection: The eluent can be tested for the presence of chloride ions (e.g., using a silver nitrate test) to monitor the efficiency of the exchange.[3] The this compound solution is collected.

-

Regeneration: The resin can be regenerated by washing it with a concentrated solution of a strong base to replace the bound chloride ions with hydroxide ions, followed by rinsing with deionized water.

Quantitative Data

| Parameter | Value/Range | Notes |

| Conversion Efficiency | Variable; quantitative only in dilute solutions.[2] | Incomplete chloride removal has been reported, even after multiple passes.[3] |

| Resin Type | Strongly basic anion exchange resin (quaternary ammonium type).[2] | Examples include Dowex 1, Dowex 2, and Amberlite IRA-400 series.[2] |

| Purity | Dependent on the efficiency of chloride removal. | Residual chloride is a common impurity.[3] |

Workflow Diagram

Synthesis via Electrolysis

Electrochemical synthesis involves the use of an electrolytic cell where a cation exchange membrane separates the anodic and cathodic compartments. This method allows for the direct conversion of choline chloride to this compound.[4][5]

Experimental Protocol

-

Cell Assembly: An electrolytic cell is assembled with an anode (e.g., platinum, mixed metal oxide) and a cathode (e.g., stainless steel, nickel) separated by a cation exchange membrane.

-

Electrolyte Introduction: The anodic compartment is filled with an aqueous solution of choline chloride. The cathodic compartment is filled with deionized water or a dilute solution of this compound to initiate conductivity.

-

Electrolysis: A direct current is applied across the electrodes.

-

At the anode , chloride ions are oxidized to chlorine gas: 2Cl⁻ → Cl₂ + 2e⁻

-

At the cathode , water is reduced to hydroxide ions and hydrogen gas: 2H₂O + 2e⁻ → 2OH⁻ + H₂

-

-

Ion Migration and Product Formation: Choline cations ((CH₃)₃NCH₂CH₂OH⁺) migrate from the anodic compartment, across the cation exchange membrane, and into the cathodic compartment. Here, they combine with the newly formed hydroxide ions to produce this compound.[4][5]

-

Product Collection: The concentration of this compound in the cathodic compartment increases over time. The solution is collected, and the process can be run continuously or in batch mode.

Quantitative Data

| Parameter | Value/Range | Notes |

| Product Concentration | Can reach 40-50% by weight.[4][5] | Higher concentrations can be achieved through continuous processes. |

| Byproducts | Chlorine gas (anode), Hydrogen gas (cathode).[4] | A halogen-containing side stream is generated.[5] |

| Purity | Generally high, as non-ionic impurities do not migrate across the membrane. |

Workflow Diagram

Synthesis via Precipitation

This classical chemical method involves the reaction of choline chloride with a metal oxide or hydroxide that forms an insoluble chloride salt. The most cited example is the use of silver oxide.[4][6]

Experimental Protocol

-

Reactant Preparation: Choline chloride is dissolved in a suitable solvent, typically water or an alcohol.

-

Precipitation Reaction: A stoichiometric amount of silver oxide (Ag₂O) is added to the choline chloride solution. The mixture is stirred, leading to the formation of insoluble silver chloride (AgCl) and soluble this compound.[4][7] 2[(CH₃)₃NCH₂CH₂OH]⁺Cl⁻ + Ag₂O + H₂O → 2[(CH₃)₃NCH₂CH₂OH]⁺OH⁻ + 2AgCl(s)

-

Separation: The precipitated silver chloride is removed from the solution by filtration.

-

Product Isolation: The filtrate, which is a solution of this compound, is collected. The solvent can be removed under reduced pressure if a more concentrated or solid product is desired.

Quantitative Data

| Parameter | Value/Range | Notes |

| Reagents | Silver Oxide (Ag₂O).[4][6] | Barium hydroxide (Ba(OH)₂) can be used with choline sulfate.[4] |

| Byproduct | Silver Chloride (AgCl) precipitate.[7] | |

| Purity | Potentially high, but depends on the complete removal of the precipitate. | |

| Cost | High, due to the use of expensive silver reagents.[7] | This is a major disadvantage for large-scale production. |

Workflow Diagram

Comparative Analysis of Synthesis Methods

Choosing a synthesis method depends on factors such as required purity, scale of production, cost, and environmental considerations.

| Method | Advantages | Disadvantages |

| Ion Exchange | - Simple setup and operation. - Can be performed at room temperature. | - Incomplete conversion, leading to chloride contamination.[3] - Requires dilute solutions for better efficiency.[2] - Resin requires regeneration. |

| Electrolysis | - High purity product. - Suitable for continuous, large-scale production.[4] - Can produce high concentrations (40-50%).[5] | - Higher initial equipment cost. - Generates hazardous byproducts (Cl₂ gas).[4] - Consumes significant electrical energy. |

| Precipitation | - Stoichiometrically straightforward reaction. - Can yield a high-purity product. | - Very expensive, especially at scale, due to costly reagents (e.g., Ag₂O).[7] - Generates solid waste that may require special disposal. |

Logical Relationship Diagram

References

- 1. KR102223527B1 - Improved process for preparing this compound - Google Patents [patents.google.com]

- 2. US3522296A - Method for producing choline salts of organic acids from choline chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US9216944B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 5. WO2013098575A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 6. CN104066711B - Process for the production of this compound - Google Patents [patents.google.com]

- 7. US2774759A - Preparation of choline base and choline salts - Google Patents [patents.google.com]

Choline Hydroxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Choline Hydroxide as a Quaternary Ammonium Compound, its Applications, and Associated Methodologies.

Introduction

This compound, a quaternary ammonium compound with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺OH⁻, is a strong organic base that is gaining significant attention across various scientific disciplines, including pharmaceutical synthesis, drug development, and materials science.[1][2] Its bifunctional nature, possessing both a quaternary ammonium group and a hydroxyl functional group, imparts unique chemical properties that make it a versatile tool for researchers.[1] This technical guide provides a comprehensive overview of this compound, focusing on its core properties, synthesis, experimental protocols for its use, and its role in biological signaling. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing practical, data-driven insights.

Physicochemical Properties

This compound is typically encountered as a colorless to pale yellow, viscous, and hygroscopic liquid, often in aqueous solutions.[3][4] It is highly soluble in water and polar organic solvents like ethanol and methanol, but insoluble in nonpolar solvents such as diethyl ether and chloroform.[1][3] Aqueous solutions of this compound are very alkaline.[1] While stable in aqueous solutions, it can slowly degrade to form trimethylamine, ethylene glycol, and polyethylene glycols.[1]

Data Presentation: Physicochemical Properties

For ease of comparison, the key quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | C₅H₁₅NO₂ | |

| Molecular Weight | 121.18 g/mol | |

| CAS Number | 123-41-1 | |

| Appearance | Viscous, colorless to pale yellow liquid | Often supplied as a 45-50% aqueous solution.[3] |

| Odor | Faint, amine-like | [3] |

| pKa | 13.9 (at 25 °C) | [4] |

| Density | 1.073 g/cm³ (46% aq. solution at 25 °C) | [1] |

| Refractive Index (n_D) | 1.4304 (46% aq. solution) | [1] |

| Solubility | Highly soluble in water and ethanol. Insoluble in diethyl ether, chloroform. | [1][3] |

Synthesis and Purification

The industrial synthesis of this compound is often achieved through the direct reaction of trimethylamine (TMA), ethylene oxide (EO), and water.[5][6] This method is atom-efficient but requires careful control of reaction conditions to minimize the formation of byproducts from O-ethoxylation.[5] For laboratory-scale preparation, a common and practical approach involves the conversion of a choline salt, such as choline chloride, using an anion exchange resin.

Experimental Protocol: Laboratory-Scale Synthesis from Choline Chloride via Anion Exchange

This protocol describes a general procedure for the preparation of a this compound solution from choline chloride using a strong base anion exchange resin.

Materials:

-

Choline chloride (reagent grade)

-

Strong base anion exchange resin (e.g., Amberlite® IRA-400(OH))

-

Deionized water

-

Glass chromatography column

-

Silver nitrate solution (0.1 M) for testing

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

Procedure:

-

Resin Preparation and Packing:

-

Prepare a slurry of the anion exchange resin in deionized water.

-

Carefully pack a glass chromatography column with the resin slurry, ensuring no air bubbles are trapped.

-

Wash the packed resin extensively with deionized water until the eluate is neutral.

-

-

Ion Exchange:

-

Prepare a concentrated aqueous solution of choline chloride (e.g., 1-2 M).

-

Slowly pass the choline chloride solution through the prepared anion exchange column. The chloride ions will be exchanged for hydroxide ions on the resin.

-

Collect the eluate, which is now a solution of this compound.

-

-

Monitoring and Completion:

-

Periodically test small aliquots of the eluate for the presence of chloride ions using a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates that the eluate is free of chloride ions.

-

Continue to pass deionized water through the column to elute all the this compound until the eluate is no longer basic (as tested with pH paper or an indicator).

-

-

Concentration and Standardization:

-

The resulting this compound solution can be concentrated, if necessary, using a rotary evaporator under reduced pressure at a temperature below 50 °C to minimize degradation.

-

The exact concentration of the prepared this compound solution should be determined by titration with a standardized solution of a strong acid, such as hydrochloric acid, using phenolphthalein as an indicator.

-

Diagram: Synthesis of this compound via Anion Exchange

Caption: Workflow for the laboratory-scale synthesis of this compound.

Applications in Organic Synthesis

This compound has emerged as an efficient, biodegradable, and recyclable base catalyst in various organic transformations, aligning with the principles of green chemistry.[7][8] Its strong basicity and ability to act as a phase-transfer catalyst make it a valuable reagent in promoting reactions, often in aqueous media and under mild conditions.

Experimental Protocol: this compound-Catalyzed Synthesis of 2-Amino-4H-Chromenes

This protocol is adapted from literature procedures for the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives.[9]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

A phenol (e.g., resorcinol, α-naphthol, or β-naphthol) (1 mmol)

-

This compound (45-50% aqueous solution, ~0.1 mmol)

-

Ethanol and water as solvents

-

Round-bottom flask

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenol (1 mmol) in a mixture of ethanol and water (e.g., 1:1 v/v, 5 mL).

-

Add a catalytic amount of this compound solution (~0.1 mmol) to the reaction mixture.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times are typically short, ranging from 10 to 60 minutes.

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid product by filtration.

-

Wash the collected solid with cold water or a cold ethanol-water mixture to remove any unreacted starting materials and the catalyst.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Diagram: Catalytic Cycle for 2-Amino-4H-Chromene Synthesis

Caption: Proposed mechanism for this compound-catalyzed synthesis.

Role in Biological Signaling

While this compound itself is not a direct signaling molecule, its cation, choline, is a vital precursor for key molecules involved in cellular signaling.[10] The primary signaling roles of choline are through its incorporation into acetylcholine, a major neurotransmitter, and into phospholipids like phosphatidylcholine and sphingomyelin, which are integral to cell membrane structure and the generation of second messengers.[10]

Recent research has unveiled a more direct role for choline as an intracellular messenger that links extracellular stimuli to intracellular calcium signaling pathways by activating the Sigma-1 receptor (Sig-1R), a non-opioid intracellular receptor located on the endoplasmic reticulum.[11][12][13]

Choline-Mediated Signaling Pathway

G-protein-coupled receptors (GPCRs) on the cell surface, upon activation by an extracellular stimulus, can activate phospholipase D (PLD). PLD then hydrolyzes phosphatidylcholine in the cell membrane to produce choline and phosphatidic acid.[11][12] This newly generated intracellular choline can then bind to and activate the Sigma-1 receptor on the endoplasmic reticulum. The activated Sigma-1 receptor potentiates the activity of the inositol 1,4,5-trisphosphate receptor (IP₃R), leading to an enhanced release of calcium (Ca²⁺) from the endoplasmic reticulum into the cytoplasm.[11][12][13] This increase in intracellular calcium concentration triggers a variety of downstream cellular responses.

Diagram: Choline as an Intracellular Messenger

Caption: Choline's role in Sigma-1R-mediated Ca²⁺ signaling.

Quantitative Analysis

Accurate quantification of this compound is crucial for its application in research and industry. The most common method for determining the concentration of this compound solutions is through acid-base titration. For more detailed analysis, including the identification and quantification of impurities, High-Performance Liquid Chromatography (HPLC) is employed.

Experimental Protocol: Titrimetric Analysis of this compound

This protocol provides a standard method for determining the concentration of a this compound solution by titration with a standardized strong acid.

Materials:

-

This compound solution (of unknown concentration)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Phenolphthalein indicator solution

-

Buret (50 mL)

-

Erlenmeyer flask (250 mL)

-

Pipette (for accurate volume measurement of the analyte)

-

Deionized water

Procedure:

-

Preparation:

-

Rinse the buret with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Using a pipette, accurately transfer a known volume (e.g., 10.00 mL) of the this compound solution into a clean Erlenmeyer flask.

-

Dilute the this compound solution with approximately 50 mL of deionized water to ensure the endpoint is easily visible.

-

Add 2-3 drops of phenolphthalein indicator to the flask. The solution should turn pink, indicating it is basic.

-

-

Titration:

-

Slowly add the HCl solution from the buret to the Erlenmeyer flask while continuously swirling the flask.

-

Continue adding the acid until the pink color of the solution just disappears. This is the endpoint of the titration.

-

Record the final volume of the HCl solution in the buret.

-

-

Calculation:

-

Calculate the volume of HCl solution used by subtracting the initial volume from the final volume.

-

Use the following formula to calculate the molarity of the this compound solution: M₁V₁ = M₂V₂ Where:

-

M₁ = Molarity of the HCl solution

-

V₁ = Volume of the HCl solution used

-

M₂ = Molarity of the this compound solution (the unknown)

-

V₂ = Initial volume of the this compound solution

-

-

Repeat the titration at least two more times to ensure accuracy and calculate the average molarity.

-

Safety and Handling

This compound is a strong base and is corrosive. It can cause severe skin burns and eye damage.[14] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any mists or aerosols.[14] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14]

Conclusion

This compound is a quaternary ammonium compound with a growing portfolio of applications, particularly in the realm of green chemistry and as a precursor in pharmaceutical and biological research. Its strong basicity and catalytic activity, coupled with its biodegradable nature, make it an attractive alternative to traditional inorganic bases. Understanding its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization. Furthermore, the elucidation of the role of its cation, choline, as an intracellular signaling molecule opens new avenues for research in cell biology and drug development. This guide provides a foundational technical overview to aid researchers in harnessing the potential of this versatile compound.

References

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9527799B2 - Process for this compound - Google Patents [patents.google.com]

- 10. US20160068476A1 - Process for this compound - Google Patents [patents.google.com]

- 11. A Simple HPLC Method with Fluorescence Detection for Choline Quantification in Foods | Semantic Scholar [semanticscholar.org]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. PROCESS FOR PREPARING this compound FROM TRIMETHYLAMINE AND ETHYLENE OXIDE - Patent 2804477 [data.epo.org]

- 14. apps.fas.usda.gov [apps.fas.usda.gov]

A Technical Guide to the Physical Properties of Aqueous Choline Hydroxide Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of aqueous choline hydroxide solutions. This compound, a quaternary ammonium salt and a strong organic base, is a vital component in various biochemical processes and holds significant interest for researchers in drug development and neuroscience. This document consolidates available data on its physical characteristics, outlines experimental methodologies for their determination, and presents a relevant biochemical pathway.

Core Physical Properties

Data Presentation

The following tables summarize the known quantitative data for the physical properties of aqueous this compound solutions.

Table 1: Density of Aqueous this compound Solutions

| Concentration (wt%) | Temperature (°C) | Density (g/cm³) |

| 45 | 20 | 1.023[1] |

| 46 | 25 | 1.073[2] |

| 46-50 | 20 | 1.08[3][4] |

Table 2: pH of Aqueous this compound Solutions

| Concentration (wt%) | Temperature (°C) | pH |

| 44 | Not Specified | 12.5 (reported in a study)[5] |

| 45 | Not Specified | 14[1][6] |

| 46-50 | 20 | 14[4] |

| 46 | Not Specified | >13[7] |

Table 3: Refractive Index of Aqueous this compound Solutions

| Concentration (wt%) | Temperature (°C) | Refractive Index (nD) |

| 46 | 20 | 1.4304[2][8] |

Table 4: Other Physical Properties of Aqueous this compound Solutions

| Property | Concentration (wt%) | Temperature (°C) | Value |

| Vapor Pressure | 45 | 20 | 17.5 mmHg[1] |

| Vapor Pressure | 46-50 | 20 | 23 hPa[4] |

Experimental Protocols

Accurate determination of the physical properties of aqueous this compound solutions requires precise experimental methodologies. Given the corrosive nature of these solutions, appropriate handling and material selection are paramount.

Density Measurement

The density of aqueous solutions can be accurately measured using a vibrating tube densimeter .

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

-

Methodology:

-

Calibrate the instrument with dry air and deionized water at a known temperature.

-

Inject the aqueous this compound solution into the measurement cell, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature, controlled by a Peltier thermostat.

-

Record the oscillation period and convert it to a density value using the instrument's calibration constants.

-

Thoroughly clean and dry the cell between measurements of different concentrations.

-

Viscosity Measurement

For measuring the viscosity of corrosive aqueous solutions, a rotational viscometer with appropriate material compatibility is recommended.

-

Principle: The torque required to rotate a spindle immersed in the fluid at a constant angular velocity is measured. This torque is proportional to the viscosity of the fluid.

-

Methodology:

-

Select a spindle and rotational speed appropriate for the expected viscosity of the this compound solution.

-

Immerse the spindle into the sample up to the marked level in a temperature-controlled water bath.

-

Allow the sample to reach the target temperature.

-

Start the motor and allow the reading to stabilize.

-

Record the torque reading and convert it to a viscosity value (in mPa·s or cP) using the viscometer's calibration factors.

-

Electrical Conductivity Measurement

A four-electrode conductivity cell is suitable for accurate measurements in solutions with a wide range of conductivities, minimizing polarization errors that can occur with two-electrode cells in highly conductive media.

-

Principle: An alternating current is applied to the outer two electrodes, and the voltage drop is measured between the inner two electrodes. This method avoids the influence of electrode polarization on the measurement.

-

Methodology:

-

Calibrate the conductivity probe using standard potassium chloride (KCl) solutions of known conductivity.

-

Immerse the probe in the this compound solution, ensuring the electrodes are fully submerged.

-

Allow the solution to reach thermal equilibrium.

-

Apply the AC signal and measure the resulting voltage.

-

The instrument calculates the conductivity, often with automatic temperature compensation to a reference temperature (typically 25 °C).

-

pH Measurement

Potentiometric pH measurement in strong alkaline solutions like this compound requires a specialized pH electrode resistant to alkaline error.

-

Principle: The potential difference between a pH-sensitive glass electrode and a reference electrode is measured. This potential difference is proportional to the pH of the solution.

-

Methodology:

-

Calibrate the pH meter and electrode using standard buffer solutions that bracket the expected pH range (high pH buffers are necessary).

-

Rinse the electrode with deionized water and gently blot dry.

-

Immerse the electrode in the temperature-equilibrated this compound solution.

-

Allow the reading to stabilize before recording the pH value. For highly alkaline solutions, a longer stabilization time may be required.

-

Signaling Pathway Visualization

Choline is a crucial precursor for the synthesis of the neurotransmitter acetylcholine. The following diagram illustrates this important biochemical pathway.

Caption: Acetylcholine synthesis pathway in a cholinergic neuron.

Logical Relationships in Experimental Workflow

The determination of multiple physical properties of aqueous this compound solutions can be streamlined in a logical workflow to ensure efficiency and data consistency.

References

- 1. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Choline - Wikipedia [en.wikipedia.org]

- 4. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Choline, hydroxide | C5H14NO.HO | CID 31255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Choline Hydroxide (CAS No. 123-41-1): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Properties, and Applications of Choline Hydroxide, with a Focus on its Role in Organic Synthesis and Neurobiology.

Abstract

This compound, a quaternary ammonium salt with the CAS number 123-41-1, is a versatile and increasingly important compound in both industrial and research settings. Its strong basicity, biodegradability, and role as a precursor to the essential neurotransmitter acetylcholine make it a molecule of significant interest to chemists and neuroscientists. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and use as a catalyst, and an exploration of its critical role in key signaling pathways relevant to drug development. All quantitative data is presented in structured tables for clarity, and complex biological and chemical processes are visualized using detailed diagrams.

Chemical and Physical Properties

This compound, systematically named 2-hydroxy-N,N,N-trimethylethanaminium hydroxide, is an organic compound with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺OH⁻. It is a strong organic base, often supplied as a 45-50% aqueous solution.[1] The compound is hygroscopic and typically appears as a colorless to pale yellow viscous liquid with a faint amine-like odor.[2] It is highly soluble in water and polar organic solvents like ethanol and methanol, but insoluble in diethyl ether and chloroform.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 123-41-1 | [4][5] |

| Molecular Formula | C₅H₁₅NO₂ | [2][6] |

| Molecular Weight | 121.18 g/mol | [5][6] |

| Appearance | Colorless to pale yellow viscous liquid | [2][7] |

| pH | ~14 (for a 45-50% aqueous solution) | [1][8] |

| Density | 1.08 g/cm³ at 20 °C | [8] |

| Vapor Pressure | 23 hPa at 20 °C | [8] |

| Water Solubility | Miscible in any proportion | [8] |

| Auto-ignition Temperature | 380 °C | [8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignments/Description | Reference(s) |

| ¹H NMR (in D₂O) | Peaks corresponding to the trimethylammonium protons and the two methylene groups of the ethanolamine backbone. | [3][4][5] |

| ¹³C NMR | Signals for the three equivalent methyl carbons, the two methylene carbons, and the carbon bearing the hydroxyl group. | [4] |

Synthesis and Purification

This compound can be synthesized through several routes, with the direct reaction of trimethylamine (TMA), ethylene oxide (EO), and water being a common industrial method.[9][10]

Experimental Protocol: Laboratory Scale Synthesis of this compound

While industrial production is well-established, a detailed laboratory-scale protocol is often required for research purposes. The following is a generalized procedure based on the principles of the direct reaction method.

Materials:

-

Trimethylamine (TMA) solution (e.g., 25% in water)

-

Ethylene oxide (EO)

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, charge the round-bottom flask with a 25% aqueous solution of trimethylamine.

-

Cool the flask in an ice bath to maintain a low temperature during the reaction.

-

Slowly add ethylene oxide to the stirred TMA solution via the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored and maintained below 30 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is substantially complete.

-

Remove any unreacted trimethylamine under reduced pressure using a rotary evaporator at a temperature of 45-55 °C.[10]

-

The resulting product is an aqueous solution of this compound.

Purification: For many applications, the aqueous solution obtained is used directly. For higher purity, ion-exchange chromatography can be employed.

-

Pass the aqueous this compound solution through a column packed with a suitable anion exchange resin (e.g., hydroxide form).

-

Elute the this compound with deionized water.

-

Collect the fractions containing the purified product and concentrate under reduced pressure.

Applications in Organic Synthesis

This compound is an effective and environmentally friendly basic catalyst for various organic transformations, including aldol condensations and the synthesis of heterocyclic compounds.[2][7] Its biodegradability and recyclability make it an attractive alternative to traditional inorganic bases.[11]

Experimental Protocol: this compound-Catalyzed Synthesis of 3-Aroylflavones

The following protocol details the use of this compound as a catalyst in a sequential one-pot Baker-Venkataraman rearrangement for the synthesis of 3-aroylflavones.

Materials:

-

2'-Hydroxyacetophenone

-

Aroyl chloride

-

Triethylamine (Et₃N)

-

This compound (as an aqueous solution)

-

Methylene chloride (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate for elution

Procedure:

-

To a 5 mL two-necked round-bottom flask equipped with a condenser, add 2'-hydroxyacetophenone (1.0 mmol), triethylamine (2.5 mmol), and the corresponding aroyl chloride (2.3 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (0.5 mmol) and additional triethylamine (11.0 mmol) to the reaction mixture.

-

Reflux the reaction mixture for the appropriate time (typically a few hours).

-

After cooling to room temperature, extract the product with methylene chloride (70 mL) and water (3 mL) in a separatory funnel.

-

Separate the organic layer and wash the aqueous layer with methylene chloride (3 x 10 mL).

-

Combine the organic layers, neutralize with 0.1% aqueous hydrochloric acid, wash with water (3 x 10 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Catalyst Recycling: The aqueous layer containing this compound can be washed with methylene chloride and then evaporated under reduced pressure at 80°C for 30 minutes to recover the catalyst for reuse.[2]

Role in Drug Development and Neurobiology

Choline is an essential nutrient that plays a pivotal role in several biological processes, most notably as a precursor for the synthesis of the neurotransmitter acetylcholine (ACh).[8][9] It is also a key component of cell membranes and is involved in lipid metabolism and transmembrane signaling.[4]

Acetylcholine Synthesis Pathway

Acetylcholine is synthesized in cholinergic neurons from choline and acetyl-coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme choline acetyltransferase (ChAT).[11] The availability of choline is a rate-limiting step in this process.[12]

Choline as a Signaling Molecule: The Sigma-1 Receptor Pathway

Recent research has unveiled a novel signaling role for choline, independent of its function as a precursor to acetylcholine. Choline has been identified as an endogenous agonist of the Sigma-1 receptor (Sig-1R), an intracellular chaperone protein located on the endoplasmic reticulum.[10] This interaction links extracellular stimuli to intracellular calcium signaling.

The binding of choline to the Sigma-1 receptor potentiates the release of calcium ions (Ca²⁺) from the endoplasmic reticulum, a process initiated by inositol 1,4,5-trisphosphate (IP₃). This pathway highlights a direct signaling function for choline, with potential implications for understanding and treating neurological disorders.

Safety and Handling

This compound is a strong base and is corrosive.[8][13] It can cause severe skin burns and eye damage.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8][13] Work should be conducted in a well-ventilated area or a fume hood.[14][15] In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[8][14]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7][16] The recommended storage temperature is typically between 2-8 °C.[8][13]

Conclusion

This compound is a compound of significant interest due to its versatile applications in organic synthesis and its fundamental role in neurobiology. Its utility as a green, recyclable catalyst presents opportunities for the development of more sustainable chemical processes. Furthermore, its direct involvement in neuronal signaling pathways, beyond its established role as an acetylcholine precursor, opens new avenues for research in drug development, particularly for neurological and psychiatric disorders. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the multifaceted nature of this compound.

References

- 1. US9216944B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. Choline, hydroxide | C5H14NO.HO | CID 31255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(123-41-1) 1H NMR spectrum [chemicalbook.com]

- 6. US9527799B2 - Process for this compound - Google Patents [patents.google.com]

- 7. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CN104066711B - Process for the production of this compound - Google Patents [patents.google.com]

Stability and Degradation of Choline Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of choline hydroxide. This compound, a strong organic base, is utilized in various applications, including as a catalyst and in the synthesis of other choline salts.[1] However, its inherent instability necessitates a thorough understanding of its degradation profile for applications in research and pharmaceutical development. This document outlines the primary degradation mechanisms, influencing factors, and analytical methodologies for assessing stability, presented with detailed experimental protocols and visual aids to support laboratory investigations.

Core Concepts of this compound Stability

This compound is known to be thermally unstable, and its degradation is influenced by several factors, including temperature, concentration, pH, and exposure to atmospheric oxygen.[2][3][4] The primary degradation pathway is the Hofmann elimination reaction , a process common to quaternary ammonium hydroxides.[2][5]

Degradation Pathways

The principal degradation of this compound proceeds via Hofmann elimination, yielding trimethylamine (TMA) and acetaldehyde.[2][4] Acetaldehyde, in turn, can undergo further reactions, leading to the formation of colored condensation products, which is why this compound solutions often develop a brown or black color over time, especially at elevated temperatures.[4]

In aqueous solutions, a slower degradation process can also occur, resulting in the formation of ethylene glycol and polyethylene glycols, in addition to TMA.[6]

Factors Influencing Degradation

Several environmental and storage conditions can accelerate the degradation of this compound:

-

Temperature: Higher temperatures significantly favor the Hofmann elimination reaction, leading to a more rapid formation of degradation products and color.[4]

-

Concentration: More concentrated solutions of this compound tend to degrade and develop color more quickly than dilute solutions.[3]

-

pH: The stability of the choline cation is pH-dependent. While choline salicylate is reported to be relatively stable in neutral and acidic conditions, the strong basicity of this compound itself can promote degradation.[2] The hydroxide group of the choline cation has a pKa of 13.9, indicating its protonation state is sensitive to pH changes.

-

Oxygen Exposure: The presence of oxygen can enhance the rate of Hofmann elimination and may also promote parallel oxidative degradation pathways, contributing to instability and color formation.[3]

Quantitative Analysis of Degradation

Table 1: Relative Stability of this compound Under Various Conditions

| Parameter | Condition | Expected Degradation Rate | Primary Degradation Products | Reference(s) |

| Temperature | Low (2-8 °C) | Low | TMA, Acetaldehyde | [4] |

| Ambient (~25 °C) | Moderate | TMA, Acetaldehyde, Colored Products | [4] | |

| Elevated (>50 °C) | High | TMA, Acetaldehyde, Colored Products | [2][4] | |

| Concentration | Dilute (<15% w/w) | Low | TMA, Acetaldehyde | [3] |

| Concentrated (40-50% w/w) | High | TMA, Acetaldehyde, Colored Products | [3][4] | |

| pH | Acidic (pH < 7) | Low (as a choline salt) | Minimal | [2] |

| Neutral (pH ≈ 7) | Low (as a choline salt) | Minimal | [2] | |

| Alkaline (as hydroxide) | High | TMA, Acetaldehyde | [2][4] | |

| Atmosphere | Inert (e.g., Nitrogen) | Lower | TMA, Acetaldehyde | [3] |

| Air (Oxygen) | Higher | TMA, Acetaldehyde, Oxidative by-products | [3] |

Table 2: Formation of Higher Ethoxylates during this compound Synthesis at Various Temperatures

Data adapted from a patent describing the synthesis process, illustrating the impact of temperature on by-product formation, which is indicative of thermal instability.

| Reaction Temperature (°C) | This compound (% w/w) | Higher Ethoxylates (% w/w) |

| 50 | 43.3 | 2.3 |

| 60 | 41.9 | 4.3 |

| 70 | 41.2 | 5.2 |

Experimental Protocols for Stability Assessment

The following protocols provide detailed methodologies for conducting forced degradation studies and for the analytical quantification of this compound and its primary degradation products.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3][7]

Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, and thermal stress.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL aqueous solution of this compound.

-

Acidic Hydrolysis:

-

To 1 mL of the sample solution, add 1 mL of 1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool the solution and neutralize with 1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the sample solution, add 1 mL of 1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Cool the solution and neutralize with 1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the sample solution, add 1 mL of 3% H₂O₂.

-

Store at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Thermal Degradation:

-

Place the solid this compound or a concentrated aqueous solution in a controlled temperature oven at 70°C for 48 hours.

-

Prepare a 0.1 mg/mL solution of the stressed sample for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3.2).

Stability-Indicating HPLC Method for this compound

This method is designed to separate and quantify this compound from its potential degradation products.

-

Instrumentation: HPLC with UV or Charged Aerosol Detector (CAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV at 210 nm or CAD.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare standard solutions of this compound at known concentrations.

-

Prepare samples of the stability study (stressed and unstressed) at a suitable concentration.

-

Run a gradient elution to separate the parent compound from any degradation products.

-

Quantify the amount of remaining this compound by comparing the peak area to the standard curve.

-

Assess the peak purity of the this compound peak to ensure no co-eluting degradants.

-

GC-MS Method for Trimethylamine (TMA) and Acetaldehyde

This method is suitable for the identification and quantification of the volatile degradation products of this compound.[5]

-

Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[5]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Headspace or direct liquid injection.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.

-

Procedure:

-

Prepare calibration standards of TMA and acetaldehyde in a suitable solvent (e.g., water or methanol).

-

For analysis of this compound samples, dilute an aliquot of the sample in the same solvent.

-

Inject the standards and samples into the GC-MS.

-

Identify TMA and acetaldehyde based on their retention times and mass spectra.

-

Quantify the amounts of TMA and acetaldehyde by comparing their peak areas to the respective calibration curves.

-

Visualizing Degradation and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathway, the factors influencing it, and a typical experimental workflow for stability assessment.

Caption: Hofmann elimination degradation pathway of this compound.

Caption: Factors influencing the degradation of this compound.

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed, particularly in applications where purity and color are important. Degradation, primarily through Hofmann elimination, is accelerated by elevated temperatures, high concentrations, and the presence of oxygen. For researchers and drug development professionals, understanding these degradation pathways and having robust analytical methods to monitor stability are essential for ensuring the quality and efficacy of products containing or synthesized with this compound. The protocols and information provided in this guide serve as a foundational resource for establishing comprehensive stability testing programs for this important chemical compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. US9527799B2 - Process for this compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Choline Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline hydroxide, a quaternary ammonium hydroxide, is a strong organic base with significant applications in the pharmaceutical and chemical industries.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and as a catalyst in organic reactions. A key physicochemical property of this compound is its pronounced hygroscopic and deliquescent nature. This guide provides a comprehensive technical overview of this characteristic, its implications, and the methodologies for its evaluation.

This compound readily absorbs moisture from the atmosphere, and in its solid form, it will deliquesce, or dissolve in the absorbed water, to form a viscous, colorless to yellowish liquid.[1][2][3] This property necessitates specific handling and storage protocols to maintain the material's integrity and ensure accurate experimental results. For professionals in drug development, understanding and quantifying the hygroscopicity of this compound and its derivatives is critical for formulation stability, excipient compatibility, and defining appropriate storage conditions.

Physicochemical Properties and Hygroscopicity

This compound's strong affinity for water is attributed to the polarity of the hydroxide ion and the quaternary ammonium cation, which readily form hydrogen bonds with water molecules. This inherent hygroscopicity means that solid this compound will begin to absorb significant amounts of atmospheric moisture at a specific critical relative humidity, known as the deliquescence point. Below this point, the solid material will adsorb moisture on its surface, but above it, the material will continue to absorb water until it fully dissolves into a saturated solution.

The rate and extent of water uptake are dependent on several factors, including ambient relative humidity, temperature, and the surface area of the material. This behavior has significant implications for:

-

Material Handling and Storage: this compound must be stored in tightly sealed containers under a dry, inert atmosphere to prevent moisture absorption and subsequent degradation.[4]

-

Formulation Development: The hygroscopic nature of this compound can impact the stability of APIs, potentially leading to degradation, changes in dissolution rates, and altered bioavailability.

-

Analytical Accuracy: The water content of this compound can affect its concentration and reactivity, leading to inaccuracies in experimental results if not properly accounted for.

Quantitative Analysis of Hygroscopicity

The hygroscopic behavior of a substance like this compound is quantitatively characterized by its moisture sorption isotherm, which plots the equilibrium water content as a function of relative humidity (RH) at a constant temperature.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and kinetics of water vapor sorption and desorption by a sample.[5][6][7][8][9] A DVS instrument exposes a sample to a precisely controlled stream of humidified gas at various RH levels and measures the corresponding change in mass.

Table 1: Illustrative Dynamic Vapor Sorption Data for a Highly Hygroscopic Compound

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.0 | 5.2 |

| 10 | 1.5 | 6.8 |

| 20 | 3.2 | 8.5 |

| 30 | 5.8 | 10.9 |

| 40 | 9.5 | 14.2 |

| 50 | 15.1 | 18.9 |

| 60 | 23.8 | 25.6 |

| 70 | 38.2 | 35.1 |

| 80 | 65.7 | 58.4 |

| 90 | 110.3 | 110.3 |

Deliquescence Point

The deliquescence point is the critical relative humidity at which a solid material begins to dissolve in absorbed atmospheric moisture. For highly hygroscopic and deliquescent substances, this is a key stability parameter.

Table 2: Deliquescence Relative Humidity (DRH) of Various Compounds

| Compound | Deliquescence Relative Humidity (DRH) at 25°C (%) |

| Lithium Chloride | ~11 |

| Calcium Chloride | ~32 |

| Sodium Bromide | ~58 |

| Sodium Chloride | ~75 |

| Potassium Nitrate | ~92 |

| This compound | Expected to be very low (<30%) |

Note: The DRH for this compound is expected to be very low due to its high hygroscopicity, though a precise value is not publicly documented. The values for other salts are provided for comparison.

Experimental Protocols

Accurate determination of the hygroscopic properties of this compound requires robust experimental design and execution.

Dynamic Vapor Sorption (DVS) Protocol for a Deliquescent Material

This protocol outlines the steps for characterizing the moisture sorption isotherm of a highly hygroscopic and deliquescent substance like this compound.

-

Sample Preparation:

-

Due to its sensitivity to atmospheric moisture and carbon dioxide, the sample should be handled in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon).

-

An accurately weighed sample (typically 5-10 mg) is placed in a DVS sample pan.

-

-

Instrument Setup:

-

The DVS instrument is calibrated for mass and relative humidity according to the manufacturer's specifications.

-

The analysis temperature is set to a constant value, typically 25°C.

-

-

Experimental Program:

-

Drying: The sample is initially dried by exposing it to 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption: The relative humidity is increased in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, the RH is held constant until the sample mass equilibrates (e.g., dm/dt < 0.002% min⁻¹).

-

Desorption: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis:

-

The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass.

-

The sorption and desorption isotherms are plotted as % mass change versus % RH.

-

The deliquescence point can be identified as the RH at which a sharp increase in mass is observed.

-

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[10][11][12][13] For a highly alkaline and hygroscopic substance like this compound, special considerations are necessary.

-

Reagent and Solvent Selection:

-

A two-component KF reagent system is often preferred for its stability and faster titration speed.

-

Due to the basic nature of this compound, the pH of the titration medium must be buffered to the optimal range for the KF reaction (pH 5-7). This can be achieved by adding a weak acid, such as salicylic or benzoic acid, to the solvent.

-

The solvent must be capable of dissolving the sample. For this compound, a protic solvent like methanol is suitable.

-

-

Sample Handling:

-

All sample manipulations should be performed in a dry environment (e.g., glove box or under a stream of dry nitrogen) to prevent absorption of atmospheric moisture.

-

The sample should be introduced into the titration vessel quickly using a gas-tight syringe or a sample-lock system.

-

-

Titration Procedure (Volumetric):

-

The KF titration vessel is pre-titrated to a stable, dry endpoint.

-

An accurately weighed amount of the this compound sample is introduced into the vessel.

-

The sample is titrated with the KF reagent to a potentiometric endpoint.

-

The volume of titrant consumed is used to calculate the water content of the sample.

-

Implications for Drug Development

The hygroscopic nature of this compound and its salts has several critical implications in the field of drug development:

-

API and Formulation Stability: The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis, and may lead to the formation of impurities.

-

Physical Stability: Moisture uptake can induce phase transitions, such as deliquescence or conversion between different hydrate forms, which can alter the physical properties of the drug substance, including its flowability, compressibility, and dissolution profile.

-

Excipient Compatibility: The hygroscopicity of choline-containing compounds must be considered when selecting excipients to avoid moisture transfer between components, which could compromise the stability of the final drug product.

-

Packaging and Storage: A thorough understanding of the moisture sorption behavior is essential for defining appropriate packaging (e.g., blister packs with high moisture barrier) and storage conditions (e.g., controlled humidity environments) to ensure the shelf-life and efficacy of the drug product.

Conclusion

This compound is a highly hygroscopic and deliquescent compound, a characteristic that is of paramount importance to researchers, scientists, and drug development professionals. While specific quantitative data for pure this compound is not widely available, its behavior can be inferred from its chemical structure and the properties of analogous compounds. The experimental protocols for Dynamic Vapor Sorption and Karl Fischer titration, with appropriate modifications for a strongly basic and hygroscopic material, provide robust methods for quantifying its interaction with water. A comprehensive understanding and characterization of this property are essential for ensuring the quality, stability, and efficacy of pharmaceutical products containing this compound or its derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 4. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. Dynamic Vapour Sorption - Ankersmid.eu [ankersmid.eu]

- 7. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 8. skpharmteco.com [skpharmteco.com]

- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 10. cscscientific.com [cscscientific.com]

- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. byjus.com [byjus.com]

choline hydroxide safety and handling precautions in the lab

An In-depth Technical Guide to Choline Hydroxide: Safety and Handling Precautions in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound in a laboratory setting. Adherence to these protocols is crucial for minimizing risks and ensuring a safe research environment. This compound is a strong organic base that requires careful handling due to its corrosive nature.

Chemical and Physical Properties

This compound is a quaternary ammonium salt that is typically supplied as a 45-50% aqueous solution.[1][2][3][4] It is a colorless to tan, viscous liquid with a faint, amine-like odor.[4][5] Due to its strong basicity, it is highly corrosive.

| Property | Data |

| Synonyms | (2-Hydroxyethyl)trimethylammonium hydroxide, Choline base[4][6][7] |

| CAS Number | 123-41-1[6] |

| Molecular Formula | C₅H₁₅NO₂[4][6] |

| Molecular Weight | 121.18 g/mol [2][6] |

| Appearance | Colorless to brown viscous liquid[4] |

| pH | ~14 (for 45% solution)[4] |

| Solubility | Miscible with water[4] |

| Specific Gravity | ~1.023 - 1.073 g/cm³[4][8] |

| Stability | Stable under normal conditions, but slowly decomposes to trimethylamine and glycols.[2][8] |

Hazard Identification and GHS Classification